Dimethyl 2-azidobenzene-1,4-dicarboxylate
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Overview
Description
Dimethyl 2-azidobenzene-1,4-dicarboxylate is an organic compound with the molecular formula C10H9N3O4. It is a derivative of azobenzene, characterized by the presence of two ester groups and an azido group attached to a benzene ring.
Preparation Methods
The synthesis of dimethyl 2-azidobenzene-1,4-dicarboxylate typically involves the reaction of 2-azido-terephthalic acid with methanol in the presence of a catalyst. The reaction conditions often include refluxing the mixture to facilitate the esterification process. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Dimethyl 2-azidobenzene-1,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the azido group to an amine group.
Substitution: The azido group can participate in nucleophilic substitution reactions, forming a variety of substituted products. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles like sodium azide.
Scientific Research Applications
Dimethyl 2-azidobenzene-1,4-dicarboxylate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s azido group makes it useful in bioconjugation techniques, where it can be attached to biomolecules for imaging or therapeutic purposes.
Medicine: Research is ongoing into its potential use in drug delivery systems, where its unique chemical properties can be exploited to target specific cells or tissues.
Mechanism of Action
The mechanism by which dimethyl 2-azidobenzene-1,4-dicarboxylate exerts its effects involves the azido group, which can undergo a variety of chemical transformations. For example, in bioconjugation, the azido group can react with alkynes in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, forming stable triazole linkages. This reaction is highly specific and efficient, making it valuable in various applications .
Comparison with Similar Compounds
Dimethyl 2-azidobenzene-1,4-dicarboxylate can be compared with other azobenzene derivatives, such as:
Azobenzene: Lacks the ester and azido groups, making it less versatile in certain chemical reactions.
4,4’-Dinitroazobenzene: Contains nitro groups instead of azido groups, leading to different reactivity and applications.
4,4’-Diaminoazobenzene:
Properties
IUPAC Name |
dimethyl 2-azidobenzene-1,4-dicarboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O4/c1-16-9(14)6-3-4-7(10(15)17-2)8(5-6)12-13-11/h3-5H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMEDBKGAHOFNES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C(=O)OC)N=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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